2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one
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Overview
Description
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a benzylamino group attached to a fluorophenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluoroacetophenone with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzophenone.
Reduction: Formation of 2-(benzylamino)-1-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-1-phenylethan-1-one
- 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one
- 2-(Benzylamino)-1-(2-fluorophenyl)ethan-1-one
Uniqueness
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
920803-97-0 |
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Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(benzylamino)-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H14FNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,17H,10-11H2 |
InChI Key |
SGAQVHKLKHSKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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